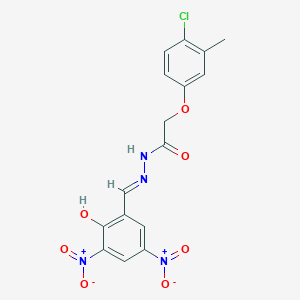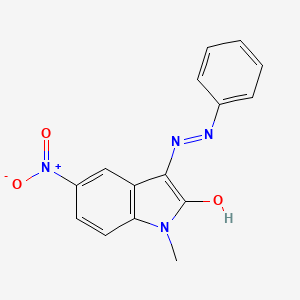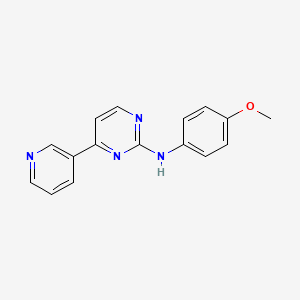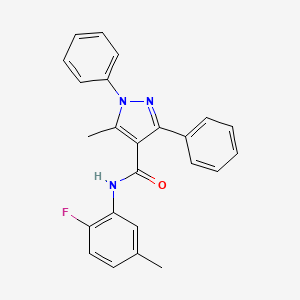
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, also known as CDP-323, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. In
作用機序
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide works by inhibiting the activity of the enzyme IKKβ, which is involved in the activation of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in inflammation and immune responses. By inhibiting IKKβ, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB. In vivo studies have shown that 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide reduces inflammation and protects against oxidative stress. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has also been shown to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and handle. It is also water-soluble, which makes it easy to administer in experiments. However, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has some limitations. It has low bioavailability and is rapidly metabolized in vivo, which limits its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the development of new drug delivery systems to improve the bioavailability of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. Additionally, further studies are needed to explore the potential therapeutic applications of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. The synthesis method of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been optimized to produce high yields of pure compound. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. Its mechanism of action involves the inhibition of the IKKβ enzyme, which reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells. 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide, including the development of more potent and selective IKKβ inhibitors, the development of new drug delivery systems, and further exploration of its potential therapeutic applications.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with hydrazine hydrate to form 2-(4-chloro-3-methylphenoxy)acetohydrazide. This compound is then reacted with 2-hydroxy-3,5-dinitrobenzaldehyde to form 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide. The synthesis method has been optimized to produce high yields of pure 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and neurodegenerative diseases. In autoimmune disorders, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cancer, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N'-(2-hydroxy-3,5-dinitrobenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O7/c1-9-4-12(2-3-13(9)17)28-8-15(22)19-18-7-10-5-11(20(24)25)6-14(16(10)23)21(26)27/h2-7,23H,8H2,1H3,(H,19,22)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMAGBIMSCXFQ-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-ethyl-6-[3-(methoxymethyl)-1-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B6089354.png)
![{1-[(6-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6089364.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)

![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B6089411.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)


![N-{4-[N-(4-ethoxyphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B6089433.png)